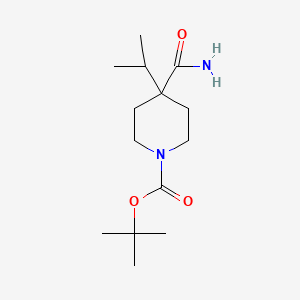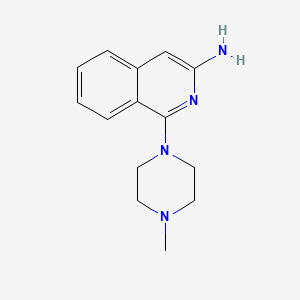
1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine is a compound that belongs to the class of organic compounds known as piperazines. These compounds are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The compound’s structure includes a piperazine ring substituted with a methyl group and an isoquinoline ring, making it a unique and versatile molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
科学的研究の応用
1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, particularly those involved in the central nervous system. The compound’s effects are mediated through the modulation of receptor activity, leading to changes in cellular signaling pathways .
類似化合物との比較
Piperazine: A simpler structure with two nitrogen atoms in a six-membered ring.
4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride: A derivative with a benzoic acid group.
Prochlorperazine: A piperazine phenothiazine used as an antipsychotic.
Uniqueness: 1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine stands out due to its unique combination of a piperazine ring and an isoquinoline ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C14H18N4 |
|---|---|
分子量 |
242.32 g/mol |
IUPAC名 |
1-(4-methylpiperazin-1-yl)isoquinolin-3-amine |
InChI |
InChI=1S/C14H18N4/c1-17-6-8-18(9-7-17)14-12-5-3-2-4-11(12)10-13(15)16-14/h2-5,10H,6-9H2,1H3,(H2,15,16) |
InChIキー |
JUCGKLKPWQLEBV-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC(=CC3=CC=CC=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


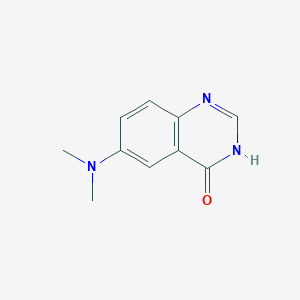
![[3-Amino-2-Cyanophenylamino]Oxoacetic Acid Ethyl Ester](/img/structure/B8534380.png)
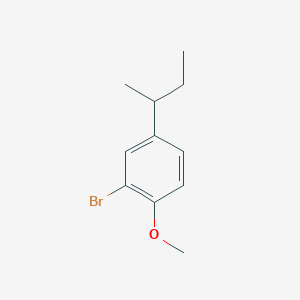
![(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8534394.png)
![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1-(phenylmethyl)-](/img/structure/B8534401.png)
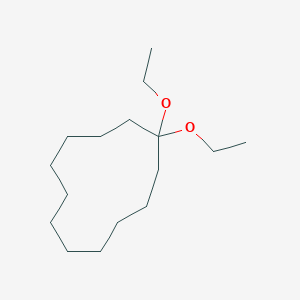

![Benzenamine,4-[4-(1,5-dimethyl-1h-imidazol-2-yl)-1-piperazinyl]-](/img/structure/B8534419.png)
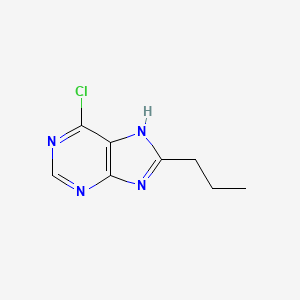
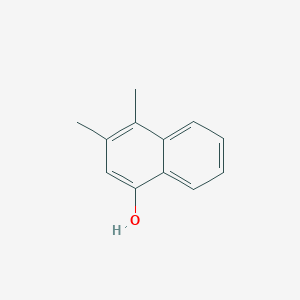


![5-[3-(Carboxymethyl)benzoyl]thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B8534463.png)
